

In Silico Prediction of 1-(2-Phenoxyethyl)piperazine Properties: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Phenoxyethyl)piperazine

Cat. No.: B087670

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Phenoxyethyl)piperazine is a chemical compound containing a piperazine ring linked to a phenoxyethyl group. Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.^{[1][2][3]} This technical guide provides a comprehensive in-silico analysis of **1-(2-Phenoxyethyl)piperazine**, offering predictions of its physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME), and toxicity profile. Such in-silico assessments are crucial in the early stages of drug discovery to identify promising candidates and flag potential liabilities, thereby streamlining the development process.

Molecular and Physicochemical Properties

A foundational aspect of in-silico analysis involves the characterization of the molecule's fundamental properties. These descriptors are critical inputs for more complex predictive models.

Property	Value	Source
Molecular Formula	C12H18N2O	PubChem[4]
SMILES	<chem>C1CN(CCN1)CCOC2=CC=CC=C2</chem>	PubChem[4]
Molecular Weight	206.28 g/mol	ChemSrc[5]
LogP (octanol-water partition coefficient)	1.237	ChemSrc[5]
Vapor Pressure	0.000124 mmHg at 25°C	ChemSrc[5]
Exact Mass	206.142 g/mol	ChemSrc[5]

In Silico ADMET Prediction

The prediction of a compound's ADMET profile is a cornerstone of modern drug discovery, helping to anticipate its behavior in a biological system. The following sections detail the predicted ADMET properties of **1-(2-Phenoxyethyl)piperazine**.

Absorption

Oral bioavailability is a key determinant of a drug's therapeutic potential. In-silico models can predict factors influencing absorption, such as solubility and permeability.

Parameter	Predicted Value	Interpretation
Water Solubility	High	Likely to be well-dissolved in the gastrointestinal tract.
Caco-2 Permeability	Moderate to High	Suggests good potential for intestinal absorption.
Human Intestinal Absorption	> 90%	Indicates a high fraction of the drug is likely to be absorbed.
P-glycoprotein Substrate	No	Unlikely to be subject to efflux by P-gp, which can reduce absorption.

Distribution

The distribution of a drug throughout the body influences its efficacy and potential for off-target effects.

Parameter	Predicted Value	Interpretation
Plasma Protein Binding	Moderate	A significant fraction may be bound to plasma proteins, affecting its free concentration.
Blood-Brain Barrier (BBB) Penetration	Yes	The compound may cross the BBB, suggesting potential for CNS activity or side effects.
Volume of Distribution (VDss)	> 0.5 L/kg	Suggests distribution into tissues beyond the plasma volume.

Metabolism

Metabolism by cytochrome P450 (CYP) enzymes is a major route of drug clearance and a source of potential drug-drug interactions.

Parameter	Predicted Value	Interpretation
CYP2D6 Inhibitor	Yes	Potential for drug-drug interactions with other drugs metabolized by CYP2D6.
CYP3A4 Inhibitor	No	Lower likelihood of interactions with CYP3A4 substrates.
CYP1A2 Inhibitor	No	Lower likelihood of interactions with CYP1A2 substrates.
CYP2C9 Inhibitor	No	Lower likelihood of interactions with CYP2C9 substrates.
CYP2C19 Inhibitor	No	Lower likelihood of interactions with CYP2C19 substrates.

Excretion

The route and rate of excretion determine a drug's half-life and dosing regimen.

Parameter	Predicted Value	Interpretation
Total Clearance	Low	Suggests a relatively long half-life.
Renal Organic Cation Transporter 2 (OCT2) Substrate	No	Unlikely to be actively secreted by this renal transporter.

Toxicity

Early assessment of potential toxicity is critical to avoid late-stage failures in drug development.

Parameter	Predicted Value	Risk
hERG Inhibition	Low risk	Low likelihood of causing cardiac arrhythmia.
H-HT (Human Hepatotoxicity)	Low risk	Low probability of causing liver damage.
DILI (Drug-Induced Liver Injury)	Low risk	Low probability of causing liver injury.
AMES Mutagenicity	Non-mutagenic	Unlikely to cause DNA mutations.
Carcinogenicity	Non-carcinogen	Unlikely to cause cancer.
Skin Sensitization	Low risk	Low likelihood of causing an allergic skin reaction.

Druglikeness and Lead-likeness Evaluation

"Druglikeness" and "lead-likeness" are qualitative concepts used to guide the selection of compounds with a higher probability of success in drug development. These are often assessed using rules of thumb based on the physicochemical properties of known drugs.

Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a molecule.

Rule	Value for 1-(2-Phenoxyethyl)piperazine	Violation?
Molecular Weight	206.28 g/mol (< 500)	No
LogP	1.237 (< 5)	No
Hydrogen Bond Donors	1 (< 5)	No
Hydrogen Bond Acceptors	3 (< 10)	No
Violations	0	Passes Lipinski's Rule of Five

Conclusion: **1-(2-Phenoxyethyl)piperazine** adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

Experimental Protocols for In Silico Prediction

The following outlines the general methodologies employed to generate the in-silico predictions presented in this guide.

Physicochemical Property Calculation

- Protocol:
 - Obtain the 2D structure of **1-(2-Phenoxyethyl)piperazine** in a suitable format (e.g., SMILES string: C1CN(CCN1)CCOC2=CC=CC=C2).
 - Utilize a computational chemistry software package or online platform (e.g., ChemDraw, MarvinSketch, or a public database like PubChem).
 - Employ the software's built-in algorithms to calculate properties such as molecular weight, LogP, and the number of hydrogen bond donors and acceptors. These algorithms are typically based on fragment-based or topological methods.

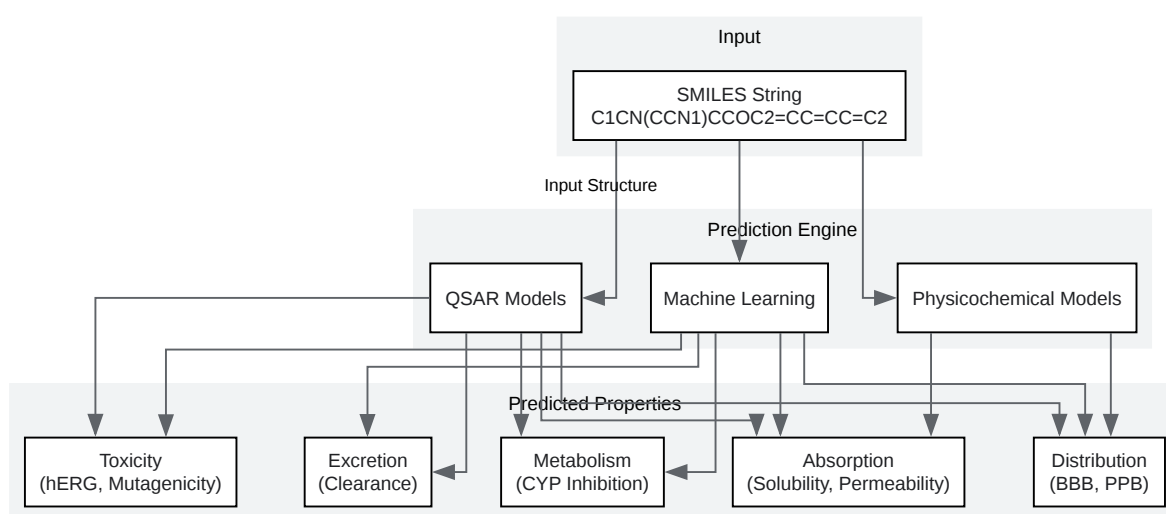
ADMET Prediction

- Protocol:
 - Input the SMILES string of **1-(2-Phenoxyethyl)piperazine** into a validated ADMET prediction tool (e.g., SwissADME, pkCSM, admetSAR).
 - These tools employ a variety of predictive models, including:
 - Quantitative Structure-Activity Relationship (QSAR) models: These are statistical models that correlate chemical structure with biological activity or property.
 - Machine Learning Algorithms: Models trained on large datasets of known compounds to predict the properties of new molecules.

- Physicochemical-based models: These models use calculated physicochemical properties to predict ADMET outcomes.
- The output from these tools provides predictions for a wide range of ADMET parameters, as detailed in the tables above.

Visualizations

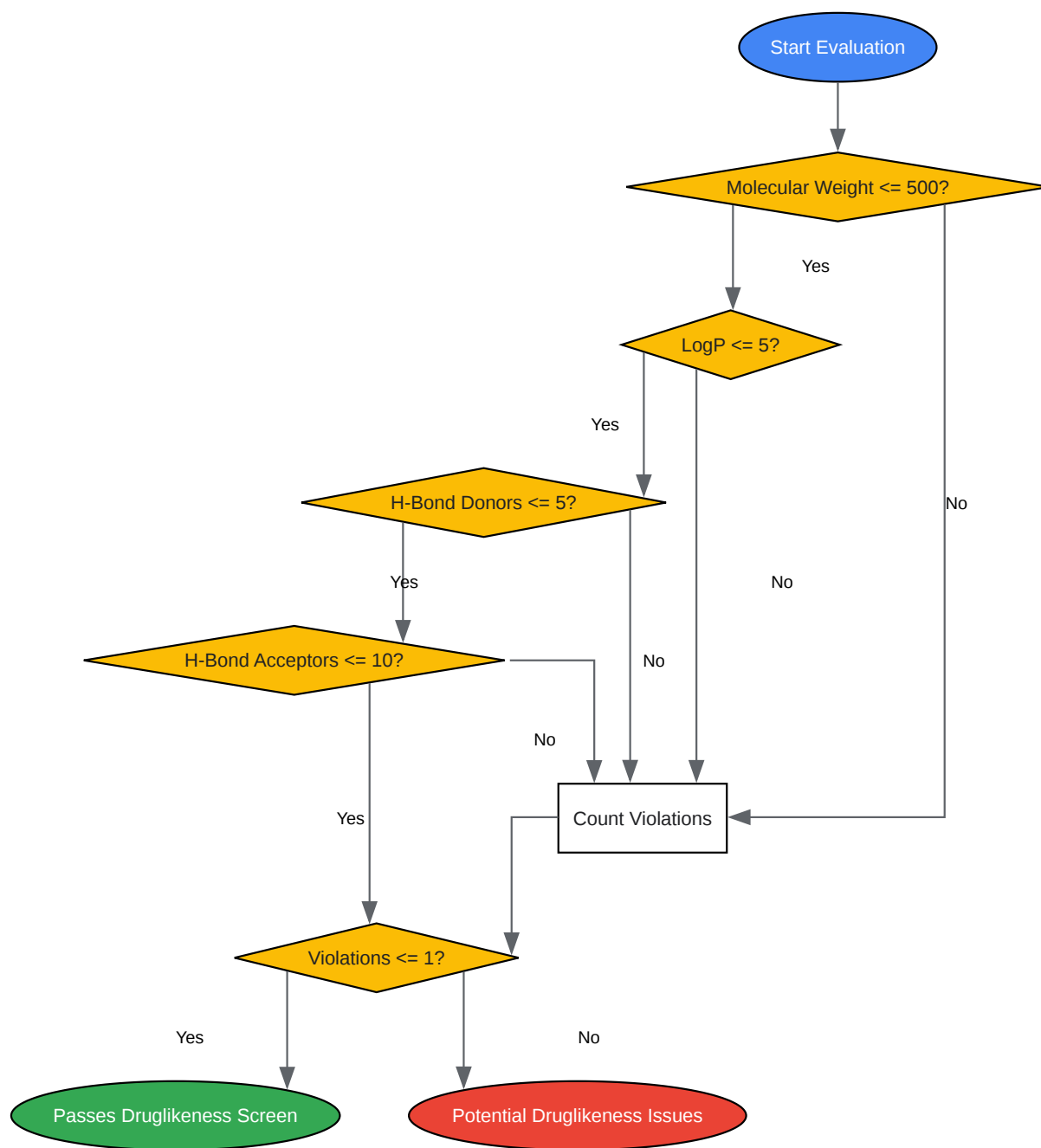
In Silico ADMET Prediction Workflow



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Caption: Workflow for in silico ADMET prediction of **1-(2-Phenoxyethyl)piperazine**.

Lipinski's Rule of Five Evaluation Logic



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Caption: Decision logic for evaluating Lipinski's Rule of Five.

Conclusion

The in-silico analysis of **1-(2-Phenoxyethyl)piperazine** suggests that it possesses favorable drug-like properties. It adheres to Lipinski's Rule of Five, indicating a good potential for oral bioavailability. The ADMET predictions are generally positive, with a low likelihood of significant toxicity issues. However, the predicted inhibition of CYP2D6 warrants further investigation for potential drug-drug interactions. These computational predictions provide a strong rationale for the further experimental evaluation of **1-(2-Phenoxyethyl)piperazine** and its derivatives in drug discovery programs. It is important to note that these are predictive models, and experimental validation is essential to confirm these findings.

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